molecular formula C6H12O2 B13908294 [cis-2-Methoxycyclobutyl]methanol

[cis-2-Methoxycyclobutyl]methanol

Cat. No.: B13908294
M. Wt: 116.16 g/mol
InChI Key: JHHDZOQQIUJIBP-PHDIDXHHSA-N
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Description

[cis-2-Methoxycyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with a methoxy group and a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-2-Methoxycyclobutyl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclobutane derivative with formaldehyde in the presence of a base. The reaction is carried out under mild conditions to ensure the formation of the desired cis isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[cis-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: Formation of [cis-2-Methoxycyclobutyl]carboxylic acid.

    Reduction: Formation of [cis-2-Hydroxycyclobutyl]methanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

[cis-2-Methoxycyclobutyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [cis-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [cis-2-Hydroxycyclobutyl]methanol
  • [trans-2-Methoxycyclobutyl]methanol
  • [cis-2-Methoxycyclopropyl]methanol

Uniqueness

[cis-2-Methoxycyclobutyl]methanol is unique due to its specific cis configuration and the presence of both methoxy and hydroxymethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

[(1R,2R)-2-methoxycyclobutyl]methanol

InChI

InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

JHHDZOQQIUJIBP-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CC[C@@H]1CO

Canonical SMILES

COC1CCC1CO

Origin of Product

United States

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